The Specific Scientific Field: The specific scientific field of this application is Cancer Research, particularly focusing on Anaplastic Lymphoma Kinase (ALK)-positive cancers .
Comprehensive and Detailed Summary of the Application: CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is constitutively activated in many human cancer types due to point mutations, gene amplification, and chromosomal translocations . The compound has shown robust and selective pharmacologic efficacy against ALK-positive versus ALK-negative human cancer cells in culture and tumor xenografts in mice .
Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 is administered orally and has shown favorable bioavailability across species . It has been tested in various in vitro and in vivo models. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human ALCL tumor xenografts in mice .
Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
The Specific Scientific Field: The specific scientific field of this application is Neuroblastoma Research .
Comprehensive and Detailed Summary of the Application: CEP-28122 has been identified as a potential therapeutic agent for neuroblastoma, a type of cancer that often begins in the adrenal glands and commonly affects children . ALK activating point mutations and gene amplification have been identified in neuroblastoma, making ALK a potential therapeutic target .
Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 has been tested in various in vitro and in vivo models of neuroblastoma. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive neuroblastoma cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human neuroblastoma tumor xenografts in mice .
Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive neuroblastoma cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
The Specific Scientific Field: The specific scientific field of this application is Non-Small Cell Lung Cancer (NSCLC) Research .
Comprehensive and Detailed Summary of the Application: CEP-28122 has been identified as a potential therapeutic agent for NSCLC, a type of lung cancer that is often associated with the EML4-ALK oncogenic proteins . ALK activating point mutations and gene amplification have been identified in NSCLC, making ALK a potential therapeutic target .
Detailed Description of the Methods of Application or Experimental Procedures: CEP-28122 has been tested in various in vitro and in vivo models of NSCLC. In vitro, it has shown concentration-dependent growth inhibition and cytotoxicity of ALK-positive NSCLC cells . In vivo, it has displayed dose-dependent inhibition of ALK tyrosine phosphorylation in human NSCLC tumor xenografts in mice .
Thorough Summary of the Results or Outcomes Obtained: CEP-28122 has shown potent inhibitory activity against recombinant ALK activity and cellular ALK tyrosine phosphorylation . It induced concentration-dependent growth inhibition/cytotoxicity of ALK-positive NSCLC cells . In mice, it displayed dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts, with substantial target inhibition (>90%) for more than 12 hours following single oral dosing at 30 mg/kg . Dose-dependent antitumor activity was observed in ALK-positive NSCLC tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher .
CEP-28122 is a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase, with a chemical structure that allows it to effectively target this specific enzyme. The compound has an IC50 value of approximately 1.9 nM, indicating its strong inhibitory capacity against recombinant anaplastic lymphoma kinase activity and cellular tyrosine phosphorylation associated with this kinase . Anaplastic lymphoma kinase plays a crucial role in various human cancers, particularly those characterized by chromosomal translocations and mutations that lead to its constitutive activation .
The primary chemical reaction involving CEP-28122 is its interaction with anaplastic lymphoma kinase, where it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition prevents downstream signaling pathways that promote tumor cell proliferation and survival. The specificity of CEP-28122 for anaplastic lymphoma kinase over other kinases is notable, as it exhibits significantly lower potency against other serine/threonine kinases .
CEP-28122 demonstrates significant biological activity in various experimental models of human cancers. Its potent inhibition of anaplastic lymphoma kinase leads to concentration-dependent growth inhibition in cancer cell lines that express this kinase aberrantly. Studies have shown that treatment with CEP-28122 results in reduced tumor growth and enhanced apoptosis in these models, highlighting its potential as a therapeutic agent against tumors driven by anaplastic lymphoma kinase dysregulation .
The synthesis of CEP-28122 involves several steps typical for the preparation of small-molecule inhibitors. While specific synthetic pathways are proprietary, the general approach includes:
The synthesis must be optimized to ensure high yield and purity, which are critical for subsequent biological testing.
CEP-28122 is primarily investigated for its use in cancer therapy, particularly for tumors expressing aberrant anaplastic lymphoma kinase. Its applications include:
Interaction studies involving CEP-28122 focus on its binding affinity and selectivity towards anaplastic lymphoma kinase compared to other kinases. These studies typically employ techniques such as:
The results consistently show that CEP-28122 has a high selectivity for anaplastic lymphoma kinase, with minimal off-target effects on other kinases, which is crucial for reducing potential side effects in therapeutic applications .
Several compounds share similarities with CEP-28122 regarding their mechanism of action as anaplastic lymphoma kinase inhibitors. Here are some comparable compounds:
Compound Name | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|
Crizotinib | 1.0 | Moderate | First approved ALK inhibitor |
Alectinib | 0.7 | High | Effective against crizotinib-resistant tumors |
Brigatinib | 0.6 | High | Broad activity against ALK mutations |
CEP-28122 stands out due to its exceptionally low IC50 value compared to other inhibitors, indicating superior potency. Additionally, its selectivity profile minimizes off-target effects, making it a promising candidate for further clinical development in targeted cancer therapies .
CEP-28122 is a highly complex diaminopyrimidine derivative characterized by its distinctive three-ring architecture [1] [2]. The compound's International Union of Pure and Applied Chemistry nomenclature is (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide [10] [13]. This systematic name reflects the compound's complex stereochemistry and multiple functional groups that contribute to its biological activity [2] [3].
The molecular structure consists of three distinct structural components that are essential for its anaplastic lymphoma kinase inhibitory activity [5] [18]. The A-ring component comprises a morpholine-substituted benzocycloheptane unit, which provides the necessary hydrophobic interactions with the target protein [5] [24]. The B-ring represents the central diaminopyrimidine core, which serves as the primary pharmacophore for kinase binding [18] [29]. The C-ring consists of a bicyclic amino amide fragment based on the norbornene scaffold, contributing to the compound's selectivity and potency [16] [24].
The compound is also known by several synonyms including compound 25b, as referenced in scientific literature, and carries the Chemical Abstracts Service registry number 1022958-60-6 for the free base form [2] [30]. The structural complexity is reflected in its classification as a bicyclo[2.2.1]hept-5-ene-2-carboxamide derivative with specific stereochemical configurations at multiple centers [3] [11].
The free base form of CEP-28122 exhibits a molecular formula of C28H35ClN6O3 with a molecular weight of 539.1 grams per mole [2] [30]. The compound presents as an off-white solid under standard laboratory conditions and requires storage at -20°C to maintain stability [11] [30]. The predicted density is 1.357±0.06 grams per cubic centimeter, while the calculated boiling point reaches 786.9±70.0°C [3] [30].
Property | Free Base (C28H35ClN6O3) | Mesylate Salt (C29H39ClN6O6S) |
---|---|---|
Density (predicted) | 1.357±0.06 g/cm³ | Not reported |
Boiling Point (predicted) | 786.9±70.0 °C | Not reported |
pKa (predicted) | 16.24±0.40 | Not reported |
XLogP3-AA | 4.1 | Not applicable |
Solubility in DMSO | 10 mM | ≥6.4 mg/mL (10.08 mM) |
Physical State | Solid | Solid |
Color | Off-white | Off-white |
Storage Temperature | -20°C | -20°C |
The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 10 millimolar for the free base and at least 6.4 milligrams per milliliter for the mesylate salt [8] [30]. The predicted pKa value of 16.24±0.40 indicates that CEP-28122 is a very weak base under physiological conditions [3] [30]. The calculated XLogP3-AA value of 4.1 suggests moderate lipophilicity, which contributes to its favorable pharmacokinetic properties [13] [30].
Structural descriptor analysis reveals that the free base contains three hydrogen bond donors and eight hydrogen bond acceptors, with seven rotatable bonds contributing to conformational flexibility [13] [30]. The topological polar surface area measures 115 square angstroms, falling within the optimal range for oral bioavailability [13] [30]. The compound contains 38 heavy atoms and exhibits five defined stereocenters, resulting in a complexity score of 858 [2] [13].
CEP-28122 exists in two primary forms: the free base and the mesylate salt, each possessing distinct physicochemical properties that affect their pharmaceutical applications [1] [8]. The free base form, with molecular formula C28H35ClN6O3, serves as the parent compound and is assigned Chemical Abstracts Service number 1022958-60-6 [2] [30]. The mesylate salt variant incorporates methanesulfonic acid to form the molecular formula C29H39ClN6O6S with Chemical Abstracts Service number 2070009-30-0 [1] [6].
The mesylate salt formation results in a significant molecular weight increase from 539.1 grams per mole in the free base to 635.2 grams per mole in the salt form [1] [2]. This modification enhances the compound's pharmaceutical properties by improving stability and handling characteristics during manufacturing processes [24] [26]. The salt formation involves the addition of one molecule of methanesulfonic acid to the parent compound, creating a stable ionic complex [1] [20].
Compound Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID |
---|---|---|---|---|
CEP-28122 (Free Base) | C28H35ClN6O3 | 539.1 | 1022958-60-6 | 57325421 |
CEP-28122 Mesylate Salt | C29H39ClN6O6S | 635.2 | 2070009-30-0 | 91885507 |
The mesylate salt demonstrates superior solubility characteristics compared to the free base, with the salt achieving at least 6.4 milligrams per milliliter solubility in dimethyl sulfoxide [8] [21]. This enhanced solubility profile makes the mesylate salt more suitable for pharmaceutical formulation development [6] [22]. Both forms maintain identical storage requirements at -20°C and present as off-white solids [8] [31].
The salt formation also affects the compound's structural descriptors, with the mesylate variant exhibiting four hydrogen bond donors compared to three in the free base [1] [2]. The topological polar surface area increases from 115 to 177 square angstroms in the salt form, reflecting the additional ionic interactions [1] [13]. The complexity score rises from 858 to 951, indicating the increased molecular complexity resulting from salt formation [1] [2].
The structure-activity relationship of CEP-28122 demonstrates the critical importance of its diaminopyrimidine scaffold in achieving potent anaplastic lymphoma kinase inhibition [16] [18]. The compound's exceptional potency, with an inhibitory concentration value of 1.9 nanomolar against recombinant anaplastic lymphoma kinase, directly correlates with its specific three-dimensional architecture [6] [18]. The diaminopyrimidine core serves as the primary pharmacophore, enabling precise interactions with the adenosine triphosphate binding site of the target kinase [4] [27].
The bicyclic norbornene component contributes significantly to the compound's selectivity profile and binding affinity [16] [24]. This structural element, derived from bicyclo[2.2.1]hept-5-ene, provides rigid spatial orientation that optimizes protein-ligand interactions [16] [29]. The norbornene scaffold's ring strain and unique geometry facilitate specific binding conformations that distinguish CEP-28122 from other kinase inhibitors [16] [24].
Stereochemical precision plays a fundamental role in the compound's biological activity, with five defined stereocenters contributing to its three-dimensional shape [2] [13]. The (1S,2S,3R,4R) configuration of the bicyclic bridge and the (7S) configuration of the morpholine-substituted carbon are essential for optimal target engagement [10] [30]. Structure-activity relationship studies of related diaminopyrimidine derivatives confirm that alterations to these stereochemical arrangements significantly reduce inhibitory potency [27] [29].
Position | Configuration | Structural Component |
---|---|---|
C1 | S | Bicyclic norbornene bridge |
C2 | S | Bicyclic norbornene bridge |
C3 | R | Bicyclic norbornene bridge |
C4 | R | Bicyclic norbornene bridge |
C7 (morpholine-substituted) | S | Benzocycloheptene ring |
The morpholine-substituted benzocycloheptene moiety provides essential hydrophobic contacts within the anaplastic lymphoma kinase binding pocket [18] [25]. The methoxy substitution at the 4-position of the benzocycloheptene ring enhances binding affinity through additional hydrogen bonding interactions [5] [18]. The 5-chloro substitution on the pyrimidine ring contributes to selectivity by creating favorable halogen bonding interactions with specific amino acid residues [18] [27].
Macrocyclic analogs designed to constrain the diaminopyrimidine scaffold in its bioactive conformation have validated the importance of the inverted U-shaped molecular geometry [29]. These studies demonstrate that conformational restriction maintains high potency while potentially improving selectivity profiles [27] [29]. The structure-activity relationship analysis confirms that CEP-28122's unique combination of structural features creates an optimal balance between potency, selectivity, and pharmaceutical properties [16] [18].
The Simplified Molecular Input Line Entry System representation of CEP-28122 provides a comprehensive linear notation of its complex structure [13] [30]. The complete SMILES string is: COC1=C(C=CC2=C1CCC@HN3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6CC@HC=C6)Cl [13] [30]. This notation accurately captures all stereochemical information, including the specific configurations at each chiral center [2] [13].
The International Chemical Identifier provides an alternative standardized representation that facilitates database searches and compound identification [13] [30]. The InChI string for CEP-28122 is: InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24-/m1/s1 [13] [30].
The corresponding InChI Key, LAJAFFLJAJMYLK-CVOKMOJFSA-N, serves as a unique identifier that enables rapid database queries and structural comparisons [13] [30]. This condensed representation maintains all essential structural information while providing a standardized format for computational applications [2] [13]. The InChI system's hierarchical layers encode connectivity, stereochemistry, and isotopic information in a systematic manner [13] [30].
For the mesylate salt form, the SMILES representation includes the methanesulfonic acid component: COC1=C(C=CC2=C1CCC@HN3CCOCC3)NC4=NC=C(C(=N4)N[C@@H]5[C@@H]6CC@HC=C6)Cl.CS(=O)(=O)O [1] [21]. This notation clearly distinguishes the salt form from the free base by explicitly showing the separate ionic components [1] [22]. The dot notation indicates the non-covalent association between the organic cation and the methanesulfonate anion [1] [21].
The development of CEP-28122 synthesis evolved through multiple strategic approaches, beginning with an initial medicinal chemistry route and progressing to an optimized manufacturing process. The medicinal chemistry route employed a convergent strategy involving the coupling of three key structural elements, but proved unsuitable for large-scale production due to low yields and complex purification requirements [1] [2].
The optimized manufacturing route represented a significant advancement, reducing the overall process to eight steps (longest linear sequence) while improving yields and scalability. This route incorporated several innovative synthetic transformations including a blocking group strategy for selective nitration, one-pot transfer hydrogenation reactions, and enzymatic resolution of critical intermediates [2]. The final optimized process enabled the preparation of 6.7 kilograms of drug substance for preclinical and initial clinical supplies [1].
The synthesis of the CEP-28122 A-ring fragment begins with the bromination of 1-methoxy-2,3-dimethylbenzene (compound 1). Initial investigations explored several bromination methods, with the optimal conditions identified as treatment with N-bromosuccinimide and azobisisobutyronitrile to provide the desired brominated product in good yield [1] [2].
A critical innovation in the manufacturing route involved the introduction of a chloride blocking group strategy. The substrate was first treated with sulfuryl chloride and catalytic aluminum chloride in chlorobenzene to introduce a chloride substituent. This chlorinated intermediate was then subjected to radical bromination using N-bromosuccinimide and azobisisobutyronitrile as radical initiator, generating the monochloro-dibromo compound 17 [2]. This two-step halogenation sequence achieved a 74% yield over both steps and was successfully scaled to produce 31 kilograms of material [2].
The chloride blocking group served multiple purposes: it provided regioselectivity for subsequent nitration reactions and could be removed during later synthetic transformations. This strategy eliminated issues with undesired bromination patterns that had complicated earlier synthetic approaches [2].
A pivotal innovation in the CEP-28122 manufacturing process was the implementation of enzymatic resolution to obtain the required stereochemistry in the C-ring fragment. The racemic β-lactam intermediate 8 was subjected to enzymatic hydrolysis using a lipase enzyme to achieve stereoselective ring opening [2].
The enzymatic resolution employed Candida antarctica lipase B immobilized on an acrylic resin support. The process parameters were carefully optimized to achieve high enantiomeric excess (greater than 98% enantiomeric excess) while maintaining practical reaction rates and yields [2]. The aqueous layer containing the salt of the undesired isomer was cleanly separated from the organic phase containing the desired product, followed by solvent exchange to heptanes to precipitate the target compound 12 [2].
A total of 5.6 kilograms of material with greater than 98% enantiomeric excess was obtained with 48% yield. Importantly, laboratory studies demonstrated that the enzyme resin could be recycled at least six times without loss of activity, significantly reducing the overall enzyme cost for commercial production [2].
The most dramatic improvement in the A-ring synthesis was the development of a one-pot transfer hydrogenation reaction that simultaneously achieved three transformations: reductive amination to introduce the morpholine substituent, nitro group reduction, and dehalogenation to remove the chloride blocking group [2].
The transfer hydrogenation employed formic acid and morpholine as the hydrogen source, with 10% palladium on carbon as the catalyst in methanol at 60°C. The formate solution was generated separately from the reaction of formic acid and morpholine prior to addition to the substrate, which removed the latent exotherm discovered during development [2]. The initiation of the transfer hydrogenation reaction was confirmed through observation of carbon dioxide evolution, and the exotherm was controlled by the rate of formate addition [2].
This one-pot transformation efficiently generated the racemate 6 in 85.4% overall yield, averaging 96% per individual transformation. A total of 9.7 kilograms of material with 93.4-96% purity was obtained. The process eliminated the need for stepwise reductive amination with sodium triacetoxyborohydride, which had suffered from formation of undesired secondary alcohol byproducts on larger scale despite the use of molecular sieves or azeotropic drying [2].
The scale-up of CEP-28122 synthesis required careful optimization of multiple process parameters to ensure reproducible performance at manufacturing scale. Critical scale-up considerations included heat management, mixing efficiency, reaction kinetics, and impurity control [2].
For the bromination sequence, the use of chlorobenzene as both reaction solvent and medium for the subsequent bromination proved advantageous for telescoping operations. Temperature control was essential, with the chlorination maintained at room temperature and the bromination conducted with portion-wise addition of N-bromosuccinimide to control the exothermic radical reaction [2].
The dialkylation and decarboxylation steps required complete conversion of starting material to prevent formation of dimerization impurities 22 and 23 under the strongly basic decarboxylation conditions. More reactive conditions using potassium carbonate and tetrabutylammonium sulfate as phase transfer catalyst were developed to ensure complete consumption of the dibromide starting material [2].
The nitration process employed a novel approach using trifluoroacetic acid and potassium nitrate at controlled temperatures (-12°C to 22°C). The reaction mixture was maintained at -12°C during charging, followed by a slow temperature increase to 22°C over 5 hours and a 6-hour hold. This process consistently delivered 9.9 kilograms of product with 99.1% purity and 91% yield [2].
Comprehensive analytical characterization was implemented throughout the synthesis to monitor reaction progress, assess product quality, and control impurities. Multiple analytical techniques were employed to ensure product specifications were met at each synthetic stage [3] [1].
Nuclear magnetic resonance spectroscopy served as the primary tool for structural confirmation and purity assessment. Both 1H and 13C NMR were routinely employed, with 2D NMR techniques used for complex structural assignments. Specific attention was paid to monitoring the stereochemistry of chiral centers through appropriate NMR methods [3].
High-performance liquid chromatography analysis was implemented for chemical purity determination, with methods capable of detecting and quantifying process-related impurities. Chiral HPLC methods were developed specifically for monitoring enantiomeric excess during the enzymatic resolution step, with specifications requiring greater than 98% enantiomeric excess [2].
Mass spectrometry provided molecular weight confirmation and structural verification, with exact mass measurements used to confirm the molecular formula C28H35ClN6O3 and exact mass of 538.2459 [3]. Elemental analysis verified the composition as C, 62.39%; H, 6.54%; Cl, 6.58%; N, 15.59%; O, 8.90% [3].
The final drug substance was isolated as a novel, stable, in situ generated mixed mesylate hydrochloride salt. X-ray crystallography was employed to determine the crystal structure of this salt form, which provided advantages in terms of stability and handling properties compared to the free base [2].
Thermal analysis methods were implemented to assess the stability profile of both intermediates and the final drug substance. These studies informed storage conditions and provided data to support regulatory submissions for clinical development [3].